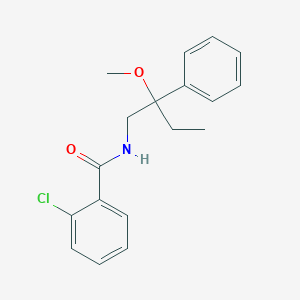

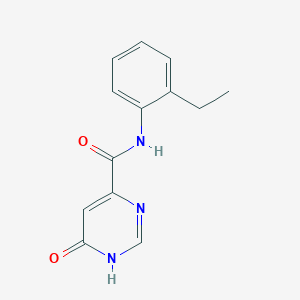

![molecular formula C22H18N4O2 B2965151 (2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 881566-14-9](/img/structure/B2965151.png)

(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H18N4O2 and its molecular weight is 370.412. The purity is usually 95%.

BenchChem offers high-quality (2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Properties and Applications

- A study focused on the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, starting with a key compound closely related to the query chemical. These derivatives were evaluated for their fluorescent properties, with some being explored as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).

Synthesis of Heterocyclic Derivatives

- Research on the synthesis of polyfunctionally substituted thiophene, imidazo[1,2:1′,6′]pyrimido[5,4-b]thiophene, and thieno[3,2-d]pyrimidine derivatives from beta-enaminonitrile moieties showcased the versatility of related compounds in generating a wide range of heterocyclic compounds with potential biological activity (Raslan & Sayed, 2003).

Biological Activities and Applications

- A study on the utilization of 2-ethoxymethylene-3-oxobutanenitrile for synthesizing heterocycles with biological activity highlighted the potential of compounds with similar structural features to act against bacteria, fungi, and tumor cells (Černuchová et al., 2005).

- Another study synthesized a series of compounds related to the query compound for antimicrobial evaluation, indicating potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity (Desai et al., 2015).

Mechanism of Action

Target of Action

VU0605360-1, also known as (2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile, primarily targets the Factor D enzyme . Factor D is the rate-limiting enzyme of the complement alternative pathway (AP), a part of the immune system that enhances the ability to clear microbes and damaged cells from an organism, promotes inflammation, and attacks the pathogen’s plasma membrane .

Mode of Action

VU0605360-1 interacts with its target, Factor D, by demonstrating increased potency and binding affinity . This interaction results in immediate, complete, and sustained inhibition of the alternative pathway . By inhibiting Factor D, VU0605360-1 controls intravascular hemolysis (IVH) while preventing extravascular hemolysis (EVH), thereby improving anemia and the need for transfusions .

Biochemical Pathways

The primary biochemical pathway affected by VU0605360-1 is the complement alternative pathway (AP) . By inhibiting Factor D, the rate-limiting enzyme of the AP, VU0605360-1 controls the activation of this pathway, thereby controlling the hemolysis process .

Pharmacokinetics

It is known that vu0605360-1 demonstrates increased potency and binding affinity for factor d . It achieves immediate, complete, and sustained AP inhibition with twice-daily administration

Result of Action

The molecular and cellular effects of VU0605360-1’s action primarily involve the control of hemolysis, a process where red blood cells (RBCs) are destroyed . By inhibiting Factor D, VU0605360-1 controls both intravascular and extravascular hemolysis, thereby improving anemia and reducing the need for blood transfusions .

properties

IUPAC Name |

2-[(2-ethoxyphenyl)iminomethyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-3-28-20-11-7-5-9-18(20)24-13-16-14(2)15(12-23)21-25-17-8-4-6-10-19(17)26(21)22(16)27/h4-11,13,25H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPWCKFVNRYGHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=CC2=C(C(=C3NC4=CC=CC=C4N3C2=O)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2965069.png)

![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclododecylamine](/img/structure/B2965071.png)

![3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2965072.png)

![2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B2965075.png)

![5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzamide](/img/structure/B2965081.png)

![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965082.png)

![2-[[1-(2-Methylpropylsulfonyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2965083.png)

![4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide](/img/structure/B2965084.png)

![Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate](/img/structure/B2965085.png)